REACTION_CXSMILES
|
[H-].[Na+].CCOP(OCC)([CH2:8][C:9]#[N:10])=O.[O:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16](=O)[CH2:15]1>C1COCC1.CCOC(C)=O.O>[O:14]1[C:22]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:16]([CH2:8][C:9]#[N:10])=[CH:15]1 |f:0.1|
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
CCOP(=O)(CC#N)OCC
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
O1CC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the whole stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the whole stirred at room temperature for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue flash chromatographed
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C2=C1C=CC=C2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 940 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |